3-amino-2-[(1-ethyl-1H-imidazol-5-yl)methyl]propanoic acid dihydrochloride
Description
3-amino-2-[(1-ethyl-1H-imidazol-5-yl)methyl]propanoic acid dihydrochloride is a synthetic compound that features an imidazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms
Properties
CAS No. |
2758004-34-9 |
|---|---|
Molecular Formula |
C9H17Cl2N3O2 |
Molecular Weight |
270.15 g/mol |
IUPAC Name |
2-(aminomethyl)-3-(3-ethylimidazol-4-yl)propanoic acid;dihydrochloride |
InChI |
InChI=1S/C9H15N3O2.2ClH/c1-2-12-6-11-5-8(12)3-7(4-10)9(13)14;;/h5-7H,2-4,10H2,1H3,(H,13,14);2*1H |
InChI Key |
DQUJDRXZVQFXRC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC=C1CC(CN)C(=O)O.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2-[(1-ethyl-1H-imidazol-5-yl)methyl]propanoic acid dihydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Alkylation: The imidazole ring is then alkylated with ethyl halides to introduce the ethyl group at the 1-position.
Amino Acid Formation: The resulting compound is then reacted with an appropriate amino acid precursor to form the 3-amino-2-[(1-ethyl-1H-imidazol-5-yl)methyl]propanoic acid.
Dihydrochloride Formation: Finally, the compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-amino-2-[(1-ethyl-1H-imidazol-5-yl)methyl]propanoic acid dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-amino-2-[(1-ethyl-1H-imidazol-5-yl)methyl]propanoic acid dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-amino-2-[(1-ethyl-1H-imidazol-5-yl)methyl]propanoic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity . Additionally, the compound may interact with cellular pathways involved in signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
Histidine: An amino acid with an imidazole side chain, similar in structure to the compound .
Carnosine: A dipeptide containing an imidazole ring, known for its antioxidant properties.
Imidazolepropionic Acid: A metabolite of histidine with a similar imidazole structure.
Uniqueness
3-amino-2-[(1-ethyl-1H-imidazol-5-yl)methyl]propanoic acid dihydrochloride is unique due to its specific substitution pattern on the imidazole ring and the presence of the amino acid moiety. This unique structure allows it to interact with biological targets in ways that similar compounds may not, potentially leading to distinct biological activities and applications .
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